2-Chloro-4,5-dimethyl-2,3-dihydro-1,2-oxaphosphole
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Overview
Description
2-Chloro-4,5-dimethyl-2,3-dihydro-1,2-oxaphosphole is a heterocyclic compound containing phosphorus, chlorine, and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,5-dimethyl-2,3-dihydro-1,2-oxaphosphole typically involves the cyclization of appropriate precursors. One common method involves the electrophilic cyclization of 3-methylbuta-1,2-dien-1-ylphosphonic dichloride. This reaction is carried out under controlled conditions to ensure the formation of the desired oxaphosphole ring .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, can be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4,5-dimethyl-2,3-dihydro-1,2-oxaphosphole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxides.
Reduction: Reduction reactions can convert the compound to its corresponding reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
2-Chloro-4,5-dimethyl-2,3-dihydro-1,2-oxaphosphole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex phosphorus-containing compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals.
Industry: It is used in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 2-Chloro-4,5-dimethyl-2,3-dihydro-1,2-oxaphosphole involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal centers in catalytic processes. It can also participate in electron transfer reactions, influencing the pathways involved in these processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1,3-dimethylimidazolium chloride
- 2-Chloro-5,5-dimethyl-2,5-dihydro-1,2λ5-oxaphosphole 2-oxide
- 2-Chloromethyl-3,5-dimethyl-4-thioether compounds
Properties
CAS No. |
62179-24-2 |
---|---|
Molecular Formula |
C5H8ClOP |
Molecular Weight |
150.54 g/mol |
IUPAC Name |
2-chloro-4,5-dimethyl-3H-oxaphosphole |
InChI |
InChI=1S/C5H8ClOP/c1-4-3-8(6)7-5(4)2/h3H2,1-2H3 |
InChI Key |
VSDYAPWPWKQOIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OP(C1)Cl)C |
Origin of Product |
United States |
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